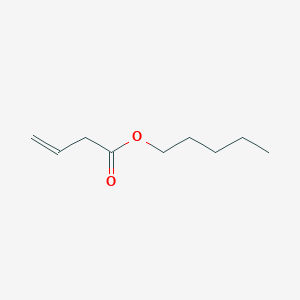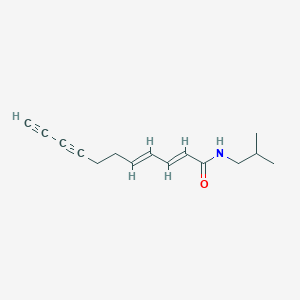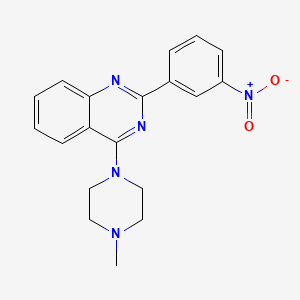
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure substituted with a 4-methylpiperazin-1-yl group and a 3-nitrophenyl group. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 3-Nitrophenyl Group: The 3-nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction where the 4-methylpiperazin-1-yl group is introduced to the quinazoline core using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Alkylating agents, nucleophiles, controlled temperature and pH.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 4-(4-Methylpiperazin-1-yl)-2-(3-aminophenyl)quinazoline.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance binding affinity to target proteins.
Comparación Con Compuestos Similares
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline can be compared with other quinazoline derivatives such as:
4-(4-Methylpiperazin-1-yl)-2-phenylquinazoline: Lacks the nitro group, which may result in different biological activities.
4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline: The position of the nitro group can influence the compound’s reactivity and interactions.
4-(4-Methylpiperazin-1-yl)-2-(3-chlorophenyl)quinazoline: The presence of a chloro group instead of a nitro group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
370847-09-9 |
|---|---|
Fórmula molecular |
C19H19N5O2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline |
InChI |
InChI=1S/C19H19N5O2/c1-22-9-11-23(12-10-22)19-16-7-2-3-8-17(16)20-18(21-19)14-5-4-6-15(13-14)24(25)26/h2-8,13H,9-12H2,1H3 |
Clave InChI |
IEIJJYXPXGFJHX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Solubilidad |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


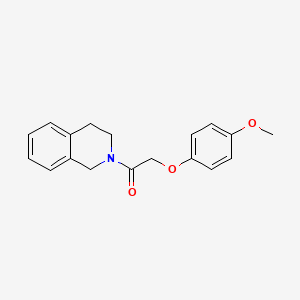
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)

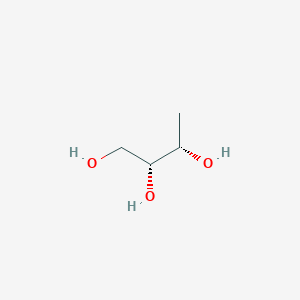
![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
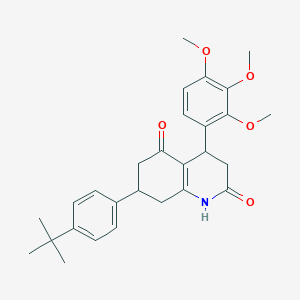
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)

